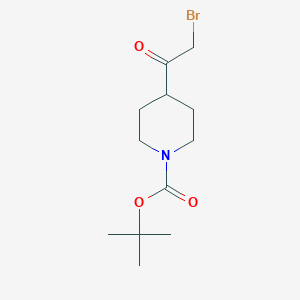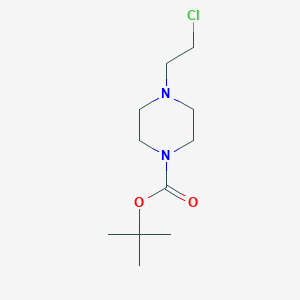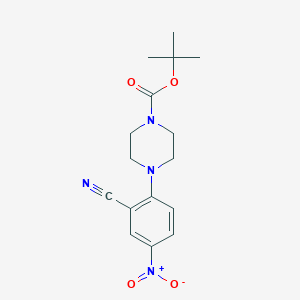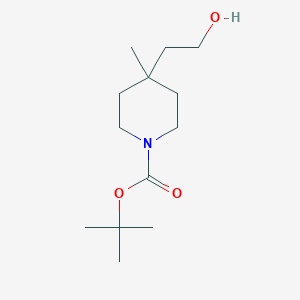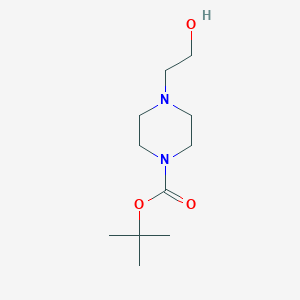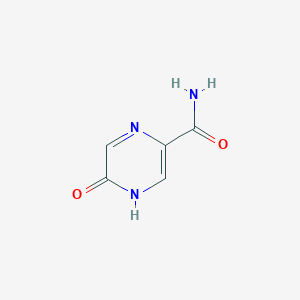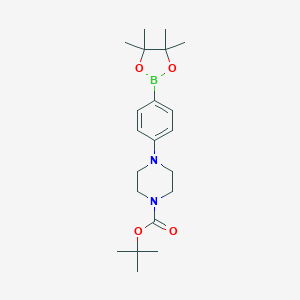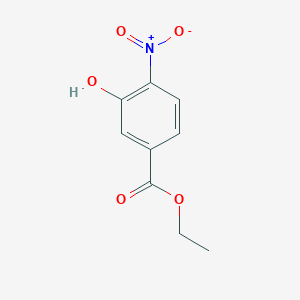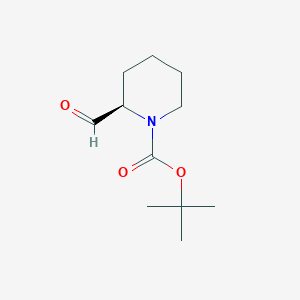
(R)-tert-butyl 2-formylpiperidine-1-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multistep reactions starting from commercially available materials. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of a Rho–Kinase inhibitor, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from (S)- or (R)-2-aminopropan-1-ol . Similarly, tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate was synthesized through a route involving Boc anhydride protection, oxidation, and reduction, which could be relevant for the synthesis of (R)-tert-butyl 2-formylpiperidine-1-carboxylate .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized by NMR and X-ray crystallography. For instance, X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed the orientation of substituents on the piperidine ring . These techniques could be applied to determine the molecular structure of (R)-tert-butyl 2-formylpiperidine-1-carboxylate.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives were reacted with L-selectride to yield hydroxypiperidine carboxylates . The hydroformylation of a (2R)-2-tert-butyl-Δ^4-1,3-oxazoline derivative to formyl-oxazolidine carboxylates demonstrates the potential for functional group transformations in such molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be influenced by their substituents. For example, the presence of bulky tert-butyl groups can affect the crystal packing and hydrogen bonding patterns in the solid state, as seen in the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate . These properties are crucial for understanding the behavior of (R)-tert-butyl 2-formylpiperidine-1-carboxylate in different environments.
Aplicaciones Científicas De Investigación
Synthesis of Chiral Amino Acid Derivatives :
- Methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, closely related to (R)-tert-butyl 2-formylpiperidine-1-carboxylate, was hydroformylated to produce formyl products which are vital intermediates for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).
Synthesis of CDK9 Inhibitors and Ibrutinib :
- Research on tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate, a derivative, highlights its use in treating tumor viruses by synthesizing CDK9 inhibitors and Ibrutinib (Hu et al., 2019).
Effect of Solvents on Electronic Properties and Reactivity :
- A study on the impact of green solvents (like methanol, water, ethanol, and DMSO) on Tert-butyl 4-formylpiperidine-1-carboxylate demonstrated significant changes in molecular reactivity and global descriptors (Vimala et al., 2021).
Application in Kinetic Resolution and Stereoselective Syntheses :
- Research on tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which shares structural similarities, revealed its use as a chiral auxiliary in dipeptide synthesis and kinetic resolution (Studer, Hintermann & Seebach, 1995).
Preparation of Anticancer Drug Intermediates :
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, serves as an important intermediate in synthesizing small molecule anticancer drugs (Zhang et al., 2018).
Activation of Carboxylic Acids :
- Carboxylic acids activation using di-tert.-butyl pyrocarbonate has applications in preparing carboxylic acid anhydrides and esters, which is relevant to the chemical structure of (R)-tert-butyl 2-formylpiperidine-1-carboxylate (Pozdnev, 2009).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H312-H315-H319-H332-H335, which indicate potential hazards upon exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (2R)-2-formylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h8-9H,4-7H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNDGAGWQPGYTB-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl 2-formylpiperidine-1-carboxylate | |
CAS RN |
134526-69-5 | |
| Record name | tert-butyl (2R)-2-formylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


